
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide involves its interaction with various cellular targets. The compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also inhibits the activity of fungal and bacterial enzymes, such as chitin synthase and β-lactamase, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide have been studied extensively in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation. It has also shown potential in regulating glucose metabolism and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide in lab experiments include its high purity and yield, its broad spectrum of activity against cancer, fungi, and bacteria, and its potential for regulating glucose metabolism. However, the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide. These include studying its potential as a therapeutic agent for various types of cancer, investigating its effects on the immune system, and determining its optimal dosage and administration for clinical use. Additionally, further research is needed to explore its potential for regulating glucose metabolism and improving insulin sensitivity in diabetes patients.
In conclusion, 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Méthodes De Synthèse
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide can be synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile and thiourea in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate and thiourea in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial activities. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also shown promising results in inhibiting the growth of various fungal and bacterial strains.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-7-10(13(15)18)6-11-8-16-17-12(11)9-4-2-1-3-5-9/h1-6,8H,(H2,15,18)(H,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLIQZRVOZZJP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


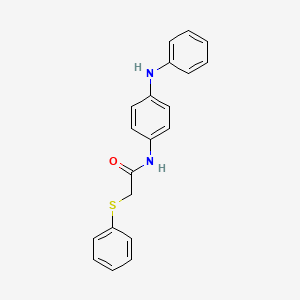
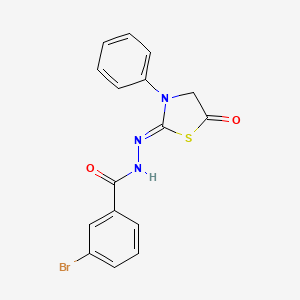
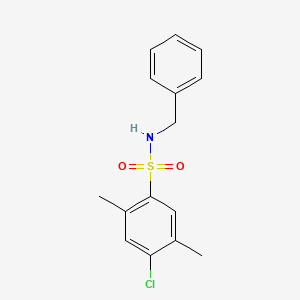

![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)

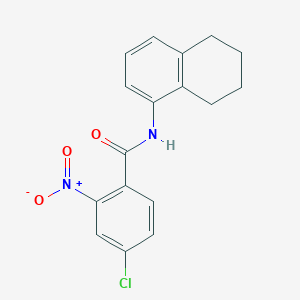
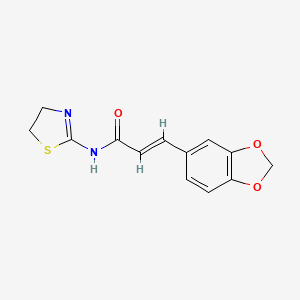

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)